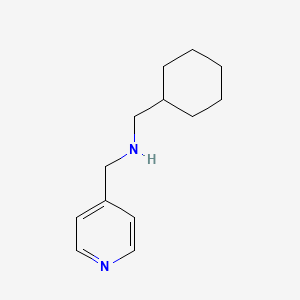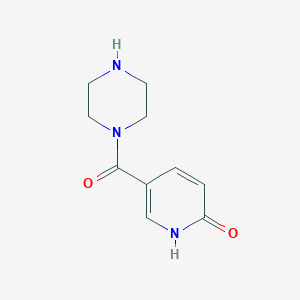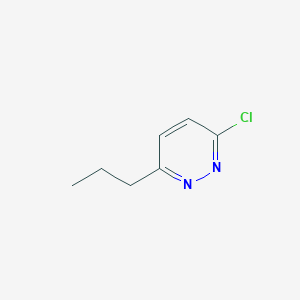
2,6-Dimethyl-4-(2-(phenylsulfonyl)-4-tosylthiazol-5-yl)morpholine
描述
The compound “2,6-Dimethyl-4-(2-(phenylsulfonyl)-4-tosylthiazol-5-yl)morpholine” is a complex organic molecule that contains several functional groups, including a morpholine ring, a phenylsulfonyl group, and a tosylthiazol group .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO3S, with an average mass of 255.333 Da and a monoisotopic mass of 255.092911 Da . The structure includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the morpholine ring could influence its solubility and reactivity .作用机制
2,6-Dimethyl-4-(2-(phenylsulfonyl)-4-tosylthiazol-5-yl)morpholine exerts its biological effects by inhibiting the activity of various enzymes such as tyrosine kinases, proteases, and phosphodiesterases. The inhibition of these enzymes leads to the disruption of various signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
实验室实验的优点和局限性
2,6-Dimethyl-4-(2-(phenylsulfonyl)-4-tosylthiazol-5-yl)morpholine has several advantages for lab experiments such as its high potency, selectivity, and stability. However, this compound also has some limitations such as its complex synthesis method, low solubility, and potential toxicity.
未来方向
2,6-Dimethyl-4-(2-(phenylsulfonyl)-4-tosylthiazol-5-yl)morpholine has several potential future directions such as the development of new analogs with improved pharmacological properties, the investigation of its potential applications in other fields such as neuroscience and immunology, and the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a thiazole-containing compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been studied for its potential applications in medicinal chemistry, drug discovery, and material science. This compound exerts its biological effects by inhibiting the activity of various enzymes, resulting in the inhibition of cell proliferation and induction of apoptosis. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions that warrant further investigation.
科学研究应用
2,6-Dimethyl-4-(2-(phenylsulfonyl)-4-tosylthiazol-5-yl)morpholine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antiviral, and antibacterial activities. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of novel materials.
属性
IUPAC Name |
4-[2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S3/c1-15-9-11-19(12-10-15)31(25,26)20-21(24-13-16(2)29-17(3)14-24)30-22(23-20)32(27,28)18-7-5-4-6-8-18/h4-12,16-17H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVCBGYTXRMTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3307068.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307093.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)
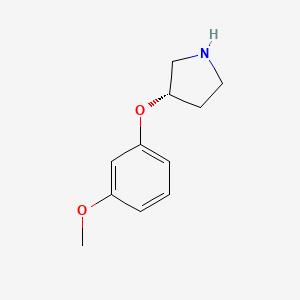
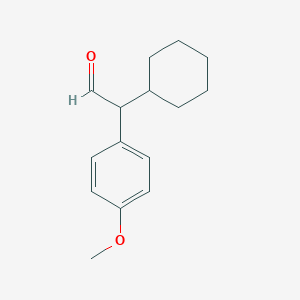
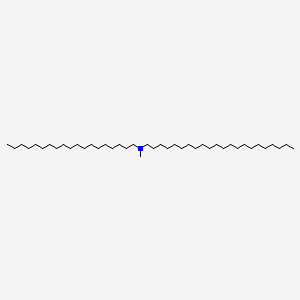
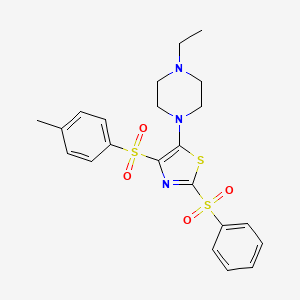
![N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307136.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B3307141.png)
![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3307149.png)
